molecular formula C10H10O2 B146489 1,3-Diacetylbenzene CAS No. 6781-42-6

1,3-Diacetylbenzene

Cat. No. B146489
CAS RN: 6781-42-6
M. Wt: 162.18 g/mol
InChI Key: VCHOFVSNWYPAEF-UHFFFAOYSA-N
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Description

1,3-Diacetylbenzene is a chemical compound that is part of the family of aromatic ketones. It is structurally related to benzene, with two acetyl groups attached to the first and third carbon atoms of the benzene ring. This compound is not explicitly discussed in the provided papers, but its structural analogs, such as 1,4-diacetylbenzene and 1,2-diacetylbenzene, are mentioned and can provide insights into its chemistry.

Synthesis Analysis

The synthesis of diacetylbenzene derivatives can be achieved through various methods. For instance, 1,4-diacetylbenzene can be synthesized through the oxidation of aldehydes and ketones using bis-tetrabutylammonium dichromate under mild conditions . Although the synthesis of 1,3-diacetylbenzene is not directly described, similar oxidative methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of diacetylbenzene derivatives is characterized by the presence of acetyl groups attached to a benzene ring. The stereochemistry of 1,4-diacetylbenzene derivatives, such as 1,3-dioxane derivatives, has been studied, revealing the axial orientation of the aryl group and the existence of cis and trans isomerism . These findings can provide a basis for understanding the molecular structure of 1,3-diacetylbenzene.

Chemical Reactions Analysis

Diacetylbenzene derivatives can undergo various chemical reactions. For example, 1,4-diacetylbenzene can participate in cyclocondensation reactions to form highly branched polyphenylenes . Additionally, the base-catalyzed cyclization of 1,2-diacetylbenzene involves rate-determining ionization to form enolate anions, followed by intramolecular nucleophilic attack and dehydration10. These reactions highlight the reactivity of the acetyl groups in diacetylbenzene compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of diacetylbenzene derivatives can be influenced by their molecular structure. For instance, the electrosynthesis of poly(1,3-dimethoxybenzene) results in a polymer with electrical conductivity properties . The neurotoxic effects of 1,2-diacetylbenzene on neural progenitor cells and hippocampal neurogenesis suggest that diacetylbenzene derivatives can have significant biological activity, which may be related to their chemical properties .

Scientific Research Applications

Synthesis and Stereochemistry

1,3-Diacetylbenzene has been utilized in the synthesis of new derivatives, specifically 1,3-dioxane derivatives of 1,4-diacetylbenzene. These derivatives have been studied for their stereochemistry, with investigations into the axial orientation of the aryl group and the isomerism of the compounds using conformational analysis, NMR, and X-ray diffractometry (Grosu et al., 2002).

Antimicrobial Activities

Research has shown the application of 1,3-diacetylbenzene in the synthesis of bis-chalcones, which exhibited notable antimicrobial activities against microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mobinikhaledi et al., 2012).

Vibrational Spectroscopy Studies

1,3-Diacetylbenzene has been the subject of vibrational spectroscopic studies, where its Raman and infrared spectra were compared with other related molecules. These studies aided in understanding the molecular structure and behavior of 1,3-diacetylbenzene (Sett et al., 2009).

Synthesis of Novel Ligands

The compound has been used in the Claisen condensation process to create novel ligands for supramolecular chemistry. These ligands have potential applications in various chemical processes (Aromí et al., 2003).

Extraction Studies

1,3-Diacetylbenzene has been involved in studies for the extraction of metal ions. It has been used in synthesizing ligands that have shown a strong binding affinity towards certain metal ions, indicating its usefulness in extraction and purification processes (Al-Ne'aimi et al., 2013).

Safety And Hazards

1,3-Diacetylbenzene should be stored at 0-10°C . It should not be released into the environment . Thermal decomposition of 1,3-Diacetylbenzene can lead to the release of carbon monoxide (CO) and carbon dioxide (CO2) .

Future Directions

1,3-Diacetylbenzene is used in the synthesis of chalcone derivatives, which have shown promise as future drug candidates due to their various pharmacological properties . Therefore, the future directions of 1,3-Diacetylbenzene could involve further exploration of its potential uses in medicinal chemistry.

properties

IUPAC Name

1-(3-acetylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-4-3-5-10(6-9)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHOFVSNWYPAEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80218060
Record name Benzene-1,3-bis(acetyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diacetylbenzene

CAS RN

6781-42-6
Record name 1,3-Diacetylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6781-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,3-bis(acetyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,3-bis(acetyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80218060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene-1,3-bis(acetyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
301
Citations
D Matt, A Van Dorsselaer - Polyhedron, 1991 - Elsevier
Bis-phosphine 1,3-bis(diphenylphosphinoacetyl)benzene (LH 2 ) is obtained in high yield by reacting Ph 2 PCl with bis(lithium anolate) derived from 1,3-diacetylbenzene in …
Number of citations: 10 www.sciencedirect.com
E Bosch - Acta Crystallographica Section C: Structural Chemistry, 2016 - scripts.iucr.org
Weak interactions between organic molecules are important in solid-state structures where the sum of the weaker interactions support the overall three-dimensional crystal structure. …
Number of citations: 4 scripts.iucr.org
P Sett, S Chattopadhyay, PK Mallick - Vibrational Spectroscopy, 2009 - Elsevier
Comparative studies of the Raman and infrared spectra of 1,3-diacetylbenzene and 2,6-diacetylpyridine have been made. The spectra are interpreted with the aid of normal mode …
Number of citations: 7 www.sciencedirect.com
L Muntean, M Pop, I Grosu, S Mager, G Ple… - Revue Roumaine de …, 2002 - revroum.lew.ro
SYNTHESIS AND STEREOCHEMISTRY OF SOME NEW 1,3-DIOXANE DERIVATIVES OF 1,3-DIACETYLBENZENE Page 1 Revue Roumaine de Chimie, 2002, 47(3–4), 327–332 Dedicated to the memory of …
Number of citations: 4 revroum.lew.ro
HD Nguyen, WH Jo, NHM Hoang, BP Yu… - International …, 2022 - Elsevier
Memory loss is the most common occurrence of dementia in the elderly population. Evidence shows 1,2-Diacetylbenzene (DAB) can exacerbate cerebral dysfunction. The molecular …
Number of citations: 11 www.sciencedirect.com
PH Gore, JA Hoskins, RJW Le Fevre… - Journal of the …, 1969 - pubs.rsc.org
Dipole moments and molar Kerr constants (× 1012) at 25 are recorded for 1,4-diacetylbenzene (3·03 D, +64·0), 1,3-diacetylbenzene (3·19 D, +380), 1,4-diacetyl-2,3,5,6-…
Number of citations: 4 pubs.rsc.org
P Ulrich, A Cerami - Journal of medicinal chemistry, 1984 - ACS Publications
Based on the antitrypanosomal activity of 1, 3-diacetylbenzene bis (guanylhydrazone)(4) and 2, 6-diacetylpyridine bis (guanylhydrazone)(17), a number of substituted and heterocyclic 1…
Number of citations: 46 pubs.acs.org
KJ Shea, DY Sasaki - Journal of the American Chemical Society, 1989 - ACS Publications
Scheme I described previously. 133 In a typical example, four hydrolysiscycles (MeOH/10% H2S04 (10: 1) reflux 22 h) resulted in liberation of 82% of the theoretical yield of 1, 3-…
Number of citations: 204 pubs.acs.org
MI Sabri, SB Hashemi, MR Lasarev… - Neurochemical Research, 2007 - Springer
The aromatic hydrocarbon 1,2-diacetylbenzene (1,2-DAB) is a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene (1,2-DEB). The effect of neurotoxic 1,2-…
Number of citations: 20 link.springer.com
MS Kim, SB Hashemi, PS Spencer, MI Sabri - Toxicology and applied …, 2002 - Elsevier
The γ-diketone analogs 1,2-diacetylbenzene (1,2-DAB) and 2,5-hexanedione (2,5-HD), but not the δ-diketone 1,3-diacetylbenzene (1,3-DAB) or the β-diketone 2,4-hexanedione, …
Number of citations: 34 www.sciencedirect.com

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